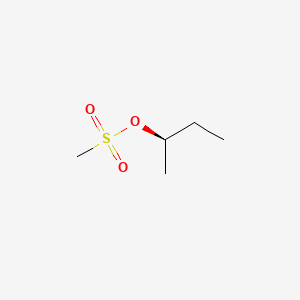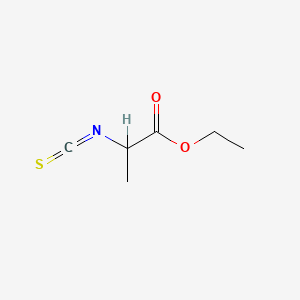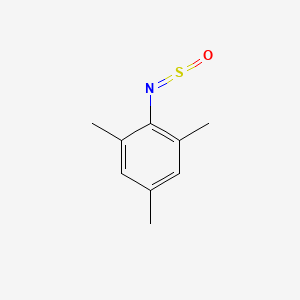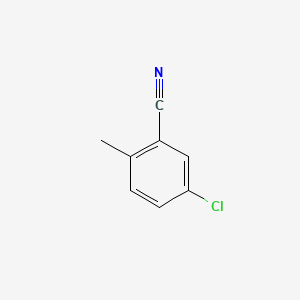
Methanesulfonic acid, (1R)-1-methylpropyl ester
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving methanesulfonic acid and its derivatives have been studied. For example, GC−MS analysis of reactions of methanesulfonic acid (MSA) and isotopically labeled methanol confirm methanol C−O bond cleavage in the formation of the methyl methanesulfonate (MMS), consistent with reversal of well-established mechanisms for solvolysis of sulfonate esters .Wissenschaftliche Forschungsanwendungen
Catalyst in Organic Reactions
Methanesulfonic acid is used as a catalyst in various organic reactions, including esterification, alkylation, and condensation reactions . Its non-volatile nature and solubility in organic solvents make it an ideal catalyst for these reactions .
Production of Ester Compounds
This compound is involved in the production of various types of esters, including starch esters, wax oxidate esters, benzoic acid esters, phenolic esters, and alkyl esters . These esters have a wide range of applications in different industries.
Preparation of Borane-Tetrahydrofuran Complex
Methanesulfonic acid reacts with sodium borohydride in the presence of the polar solvent tetrahydrofuran to prepare the borane-tetrahydrofuran complex . This complex is a useful reducing agent in organic synthesis.
Pharmaceutical Industry
In the pharmaceutical industry, methanesulfonic acid is used for the manufacturing of active pharmaceutical ingredients like telmisartan and eprosartan . These are medications used to treat high blood pressure.
Ion Chromatography
Methanesulfonic acid is useful in ion chromatography, a process that separates ions and polar molecules based on their affinity to the ion exchanger .
Source of Carbon and Energy for Bacteria
Some gram-negative methylotropic bacteria use methanesulfonic acid as a source of carbon and energy . This has potential applications in biotechnology and environmental science.
Deprotection of Peptides
Methanesulfonic acid is involved in the deprotection of peptides . This is a crucial step in peptide synthesis, which has applications in drug development and research.
Zukünftige Richtungen
While specific future directions for “Methanesulfonic acid, (1R)-1-methylpropyl ester” are not mentioned, methanesulfonic acid has been identified as a green acid with potential for use in hydrometallurgy . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .
Wirkmechanismus
Mode of Action
As an ester, this compound likely undergoes hydrolysis in biological systems, a process catalyzed by esterases or by the acidic or basic conditions within the body. This hydrolysis process breaks the ester bond, resulting in the formation of an alcohol and a carboxylic acid or its salt . The resulting products can then interact with their respective targets within the body.
Biochemical Pathways
The specific effects would depend on the resulting products of the ester hydrolysis and their interactions with biological targets .
Pharmacokinetics
It would be metabolized primarily through hydrolysis, and the resulting products would be excreted via renal or biliary routes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological targets it interacts with. Given the lack of specific information, it is difficult to provide a detailed description of these effects .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For instance, the rate of ester hydrolysis can be influenced by both pH and temperature. Additionally, the presence of specific enzymes (esterases) can also impact the rate of hydrolysis .
Eigenschaften
IUPAC Name |
[(2R)-butan-2-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWQGEBNCNNFCI-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonic acid, (1R)-1-methylpropyl ester | |
CAS RN |
66194-68-1 | |
| Record name | Methanesulfonic acid, 1-methylpropyl ester, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066194681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














